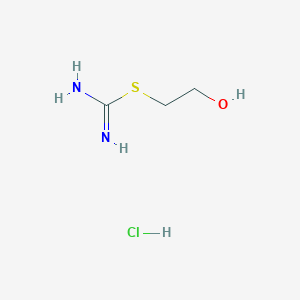

2-Hydroxyethyl carbamimidothioate hydrochloride

説明

特性

IUPAC Name |

2-hydroxyethyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2OS.ClH/c4-3(5)7-2-1-6;/h6H,1-2H2,(H3,4,5);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFYUHMDOWUPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(=N)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377873 | |

| Record name | 2-hydroxyethyl carbamimidothioate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16111-09-4 | |

| Record name | NSC522914 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxyethyl carbamimidothioate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl carbamimidothioate hydrochloride typically involves the reaction of 2-hydroxyethylamine with thiocyanate under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of 2-Hydroxyethyl carbamimidothioate hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-Hydroxyethyl carbamimidothioate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert it into thiols or amines.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Thiols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Hydroxyethyl carbamimidothioate hydrochloride has applications in scientific research, specifically as a reagent in chemistry. It may induce apoptosis and cell cycle arrest.

While the search results provide limited information about 2-Hydroxyethyl carbamimidothioate hydrochloride, they do mention related chemical compounds and their applications, such as:

- Herbicides: Dihydro oxo azinyl isoxazoline compounds, their N-oxides, salts, and compositions can be used to control undesirable vegetation in crops such as rice, soybean, sugar beet, maize, potato, wheat, barley, and tomato .

- Serotonin Antagonists: Derivatives exhibiting antagonizing activity towards serotonin 5-HT2B receptors have been developed . Examples of these compounds include 3-methyl-5-(3-methyl-1-benzofuran-2-yl)-3,4-dihydropyrazole-2-carboximidamide and 5-(1-benzothiophen-7-yl)-3,4-dihydropyrazole-2-carboximidamide .

- Rubber Vulcanization Accelerators: N-cyclo-hexyl benzothinzole-S-sulfenamide is used as a rubber vulcanization accelerator .

- Carbonic Anhydrase Inhibitors: Carbamimidothioate can be used in the creation of carbonic anhydrase inhibitors .

- Herbicidal compositions: Formula 1 compounds can be found in herbicidal compositions . These compositions contain surfactants, solid diluents and liquid diluents . They are used to control the growth of undesired vegetation by contacting the vegetation or its environment with a herbicidally effective amount of a Formula 1 compound .

作用機序

The mechanism of action of 2-Hydroxyethyl carbamimidothioate hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

類似化合物との比較

S-Benzylisothiourea Hydrochloride

- Structure : Contains a benzyl group instead of hydroxyethyl.

- Applications: Used in synthesizing 4-aryl-5-cyano-1,6-dihydro-2-thiouracils via one-pot reactions.

- Reactivity : The benzyl group increases lipophilicity, reducing water solubility compared to the hydroxyethyl derivative. However, it offers higher yields (up to 90%) in multicomponent reactions due to steric stabilization .

- Synthesis: Prepared via alkylation of thiourea, contrasting with the hydroxyethyl variant’s synthesis, which may involve ethanolamine intermediates.

(3-Chlorophenyl)methyl Carbamimidothioate

- Structure : Features a 3-chlorophenyl substituent.

- Applications : Acts as a precursor in medicinal chemistry for antimicrobial agents.

- Reactivity : The electron-withdrawing chloro group enhances electrophilicity at the thiourea sulfur, increasing reactivity in nucleophilic substitutions compared to the hydroxyethyl analog .

- Pharmacology : Demonstrates moderate antibacterial activity (MIC: 8–16 µg/mL against S. aureus), whereas the hydroxyethyl variant is primarily a synthetic intermediate without reported bioactivity .

Ethyl Thiophene-2-Carboximidothioate Hydrochloride

- Structure : Incorporates a thiophene ring and ethyl ester group.

- Applications : Used in heterocyclic synthesis, particularly for thiophene-containing pharmaceuticals.

- Solubility : Less water-soluble than the hydroxyethyl derivative due to the hydrophobic thiophene moiety but exhibits better thermal stability (decomposition >200°C) .

Physicochemical and Pharmacological Comparisons

Solubility and Stability

| Compound | Water Solubility | Melting Point | Stability |

|---|---|---|---|

| 2-Hydroxyethyl carbamimidothioate HCl | High | 185–186°C | Stable in acidic conditions |

| S-Benzylisothiourea HCl | Moderate | 180–182°C | Hygroscopic |

| Midodrine HCl (2-hydroxyethyl acetamide) | High | 185–186°C | Light-sensitive |

| Choline Chloride | Very high | 302°C | Hygroscopic |

The hydroxyethyl group in the target compound and Midodrine HCl enhances water solubility, critical for drug formulation . In contrast, aryl-substituted analogs (e.g., 3-chlorophenyl) exhibit lower solubility but higher membrane permeability .

Pharmacological Activity

- Midodrine HCl : A vasopressor drug leveraging the hydroxyethyl group for improved bioavailability. It acts as a prodrug, metabolized to desglymidodrine, which stimulates α1-adrenergic receptors .

- 2-Methoxyamphetamine HCl: Despite structural similarities (hydroxyethyl group), it shows weaker serotonin release activity (EC₅₀ >10 µM) compared to non-hydroxylated amphetamines .

- Thiamin HCl (Vitamin B1) : Contains a hydroxyethyl-thiazole structure. The thiazole ring’s stability contrasts with the carbamimidothioate’s susceptibility to hydrolysis under basic conditions .

生物活性

2-Hydroxyethyl carbamimidothioate hydrochloride (CAS No. 16111-09-4) is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological mechanisms, efficacy, and potential applications based on recent studies.

2-Hydroxyethyl carbamimidothioate hydrochloride is characterized by its unique structure, which includes a hydroxyl group and a carbamimidothioate moiety. This structure is pivotal for its biological activity, particularly in interacting with various biological targets.

Antimicrobial Properties

Research indicates that 2-Hydroxyethyl carbamimidothioate hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Table 1: Antimicrobial Efficacy of 2-Hydroxyethyl Carbamimidothioate Hydrochloride

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of MDA-MB-231 Breast Cancer Cells

In a study conducted on MDA-MB-231 cells, treatment with 2-Hydroxyethyl carbamimidothioate hydrochloride resulted in a significant reduction in cell viability. The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity against this aggressive breast cancer cell line.

The biological activity of 2-Hydroxyethyl carbamimidothioate hydrochloride is attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.

- Cell Membrane Interaction: Its thioether group allows for interactions with lipid membranes, leading to increased permeability and eventual cell death in microbial cells.

- Apoptosis Induction: In cancer cells, it has been shown to activate apoptotic pathways, leading to programmed cell death.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of any new compound. Early studies suggest that 2-Hydroxyethyl carbamimidothioate hydrochloride exhibits low toxicity in mammalian cell lines, with no significant adverse effects observed at therapeutic concentrations.

Q & A

Q. What are the recommended synthetic routes for 2-hydroxyethyl carbamimidothioate hydrochloride, and how do reaction conditions influence yield?

A one-pot multicomponent synthesis is commonly employed for carbamimidothioate derivatives. For example, similar compounds like 4-aryl-5-cyano-1,6-dihydro-2-thiouracils are synthesized using aromatic aldehydes, ethyl 2-cyanoacetate, and carbamimidothioate salts under alkaline conditions (e.g., NaOH in methanol at 70°C for 30 min) . Adjusting stoichiometry, solvent polarity (e.g., methanol vs. ethanol), and reaction time can optimize yields. Recrystallization from 95% ethanol is typical for purification .

Q. What safety precautions are critical when handling 2-hydroxyethyl carbamimidothioate hydrochloride in laboratory settings?

While specific safety data for this compound is limited, analogous carbamimidothioate hydrochlorides (e.g., methyl carbamimidothioate sulfate) require handling in fume hoods with PPE (gloves, lab coats, goggles). Acute oral toxicity (H302 classification) is noted for related compounds, necessitating strict avoidance of ingestion/inhalation . Emergency measures include rinsing eyes with water for 15 min and seeking medical attention if exposed .

Q. How can researchers verify the purity and structural integrity of synthesized 2-hydroxyethyl carbamimidothioate hydrochloride?

Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for purity assessment (>98% threshold). Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry. For example, the molecular ion peak [M+H]+ should align with the theoretical molecular weight (e.g., 195.64 g/mol for C₄H₁₀N₂OS·HCl). Cross-reference with literature spectra of analogous compounds (e.g., (2,4-dichlorophenyl)methyl carbamimidothioate hydrochloride) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2-hydroxyethyl carbamimidothioate hydrochloride in nucleophilic substitution reactions?

The carbamimidothioate group (-NH-C(=S)-NH₂) acts as a thiourea analog, facilitating nucleophilic attack via the sulfur atom. In one-pot syntheses, this group reacts with aldehydes and cyanoacetates to form heterocyclic cores (e.g., dihydropyrimidines) . The hydrochloride salt enhances solubility in polar solvents, stabilizing intermediates. Kinetic studies suggest that base strength (e.g., NaOH vs. KOH) modulates deprotonation rates, affecting reaction efficiency .

Q. How do stability profiles of 2-hydroxyethyl carbamimidothioate hydrochloride vary under different storage conditions?

Carbamimidothioate salts are hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation . Accelerated stability studies (40°C/75% RH) for related compounds show <5% decomposition over 30 days when sealed in amber vials. LC-MS monitoring is recommended to detect hydrolytic byproducts (e.g., thiourea derivatives) .

Q. What analytical challenges arise in quantifying trace impurities in 2-hydroxyethyl carbamimidothioate hydrochloride, and how are they resolved?

Impurities like unreacted starting materials or oxidation byproducts require UPLC-MS/MS with MRM (multiple reaction monitoring). For example, methyl carbamimidothioate sulfate synthesis yields ~2% S-benzylisothiourea, detectable via m/z 183→121 transition . Column selectivity (e.g., HILIC vs. reversed-phase) improves resolution of polar impurities .

Q. How can conflicting data on synthetic yields be reconciled in multicomponent reactions involving this compound?

Contradictions often stem from solvent/base combinations. For instance, methanol/NaOH systems yield 85–90% for analogous reactions, while ethanol/KOH reduces yields to 70% due to slower kinetics . Design of Experiments (DoE) approaches (e.g., varying temperature, solvent dielectric constant) statistically isolate critical factors .

Q. What in vitro assays are suitable for evaluating the biological activity of 2-hydroxyethyl carbamimidothioate hydrochloride derivatives?

Cell permeability and p53 activation assays are validated for structurally related compounds (e.g., (10-methylanthracen-9-yl)methyl carbamimidothioate hydrochloride, a p53 activator with IC₅₀ = 1.2 µM in HCT116 cells) . Use fluorescence-based assays (e.g., GFP-tagged p53 reporters) and cytotoxicity screens (MTT assay) with appropriate controls (e.g., null-p53 cell lines) .

Methodological Notes

- Synthetic Optimization : Prioritize one-pot protocols for scalability, but validate intermediates via TLC or inline FTIR .

- Safety Compliance : Align handling protocols with OSHA HCS standards, including GHS labeling and emergency contact protocols .

- Data Reproducibility : Report reaction conditions in detail (e.g., molar ratios, heating method) to mitigate reproducibility issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。